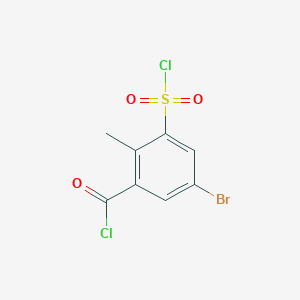![molecular formula C9H17NO2S B13217905 6-(Butane-1-sulfonyl)-6-azabicyclo[3.1.0]hexane](/img/structure/B13217905.png)
6-(Butane-1-sulfonyl)-6-azabicyclo[3.1.0]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Butane-1-sulfonyl)-6-azabicyclo[3.1.0]hexane is a bicyclic compound featuring a unique structural framework. This compound is part of the azabicyclohexane family, which is known for its high ring strain and potential bioactivity. The presence of the butane-1-sulfonyl group adds to its chemical versatility, making it a valuable scaffold in synthetic and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Butane-1-sulfonyl)-6-azabicyclo[3.1.0]hexane typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using organic or iridium photoredox catalysts under blue LED irradiation, yielding good results for a variety of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for larger production. The use of photoredox catalysts and LED irradiation is advantageous for industrial applications due to their efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
6-(Butane-1-sulfonyl)-6-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydride donors.
Substitution: Nucleophilic substitution reactions are possible, especially at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce the corresponding alcohols or amines.
Aplicaciones Científicas De Investigación
6-(Butane-1-sulfonyl)-6-azabicyclo[3.1.0]hexane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Industry: Utilized in the synthesis of bioactive compounds and materials science.
Mecanismo De Acción
The mechanism of action for 6-(Butane-1-sulfonyl)-6-azabicyclo[3.1.0]hexane involves its interaction with molecular targets through its highly strained bicyclic structure. This strain can facilitate binding to enzymes or receptors, potentially inhibiting or modulating their activity. The sulfonyl group can also participate in hydrogen bonding and electrostatic interactions, enhancing its binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
1-Azabicyclo[3.1.0]hexane: Similar in structure but lacks the butane-1-sulfonyl group.
Bicyclo[3.1.0]hexane: A simpler bicyclic structure without nitrogen or sulfonyl groups.
Bicyclo[1.1.0]butane: Another strained bicyclic compound used in strain-release chemistry.
Uniqueness
6-(Butane-1-sulfonyl)-6-azabicyclo[3.1.0]hexane is unique due to the presence of both the azabicyclohexane core and the butane-1-sulfonyl group. This combination imparts distinct chemical properties, such as enhanced reactivity and potential bioactivity, making it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C9H17NO2S |
|---|---|
Peso molecular |
203.30 g/mol |
Nombre IUPAC |
6-butylsulfonyl-6-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C9H17NO2S/c1-2-3-7-13(11,12)10-8-5-4-6-9(8)10/h8-9H,2-7H2,1H3 |
Clave InChI |
XRROKTGNNIVNSM-UHFFFAOYSA-N |
SMILES canónico |
CCCCS(=O)(=O)N1C2C1CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



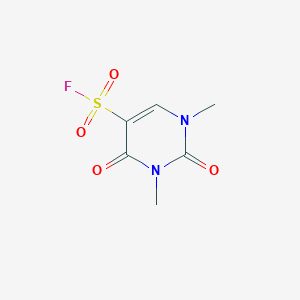
![4-[2-(tert-Butylsulfanyl)ethyl]piperidine](/img/structure/B13217828.png)
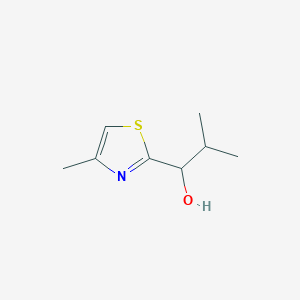
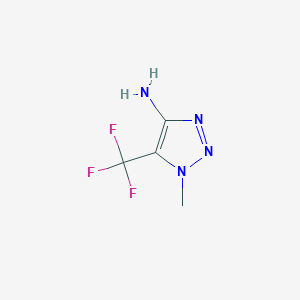
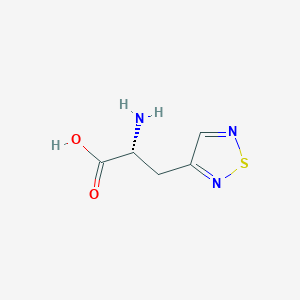
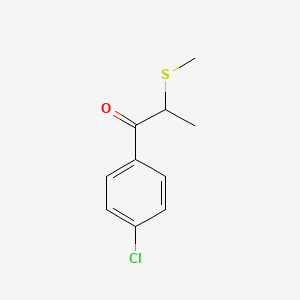
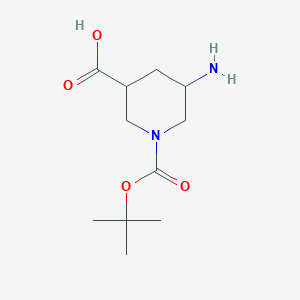
![4-[5-(Carboxymethyl)furan-2-yl]benzoic acid](/img/structure/B13217860.png)
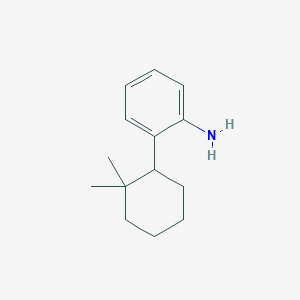
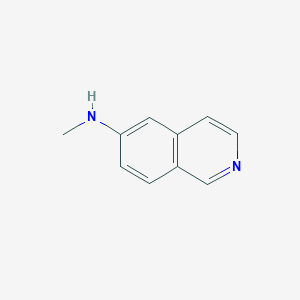

![4-[(2-Methoxyphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13217871.png)
